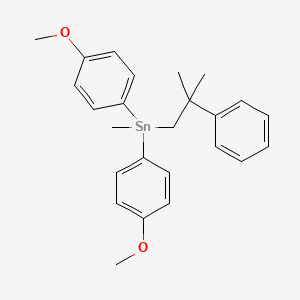![molecular formula C20H30S2 B14444247 2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) CAS No. 73035-97-9](/img/structure/B14444247.png)
2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its two sulfur atoms bridging two identical bicyclo[2.2.1]hept-2-ene units, each substituted with three methyl groups at the 1 and 7 positions. The presence of sulfur bridges imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with sulfur-containing reagents. One common method includes the use of disulfide compounds under controlled conditions to form the sulfur bridges. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) undergoes various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, yielding the corresponding thiols.
Substitution: The bicyclic units can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) exerts its effects is primarily through its sulfur bridges. These bridges can undergo redox reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species and enzymes involved in redox homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the sulfur bridges, making it less reactive in redox reactions.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group, leading to different reactivity.
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-5-ene): Similar structure but with different positions of double bonds.
Uniqueness
The presence of sulfur bridges in 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[221]hept-2-ene) imparts unique redox properties, making it distinct from other similar compounds
Propiedades
Número CAS |
73035-97-9 |
|---|---|
Fórmula molecular |
C20H30S2 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)disulfanyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H30S2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h11-14H,7-10H2,1-6H3 |
Clave InChI |
BARCMEPVECNDSG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=C2)SSC3=CC4CCC3(C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
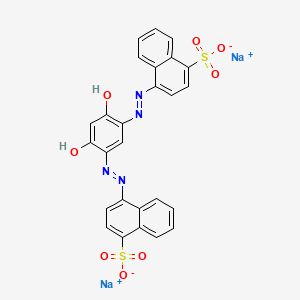
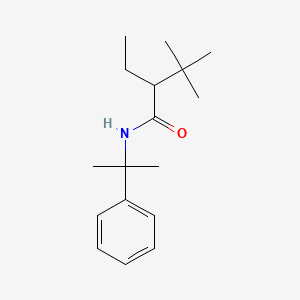


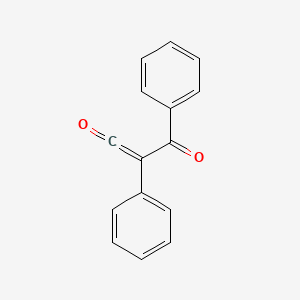

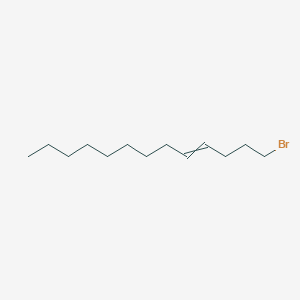
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
